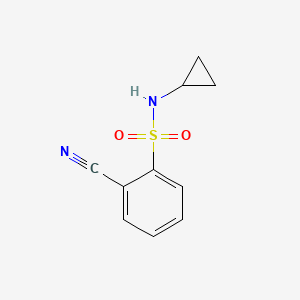![molecular formula C20H21F3N4O2 B12240670 4-(morpholin-4-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide](/img/structure/B12240670.png)
4-(morpholin-4-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(morpholin-4-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide is a complex organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-(morpholin-4-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(trifluoromethyl)pyridine with azetidine, followed by the introduction of the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
4-(morpholin-4-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
Scientific Research Applications
4-(morpholin-4-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 4-(morpholin-4-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(morpholin-4-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide can be compared with other similar compounds, such as:
4-Morpholin-4-yl-2-(trifluoromethyl)aniline: This compound also contains a morpholine ring and a trifluoromethyl group but differs in its overall structure and properties.
3-Methoxy-4-(morpholin-4-yl)aniline: Another related compound with a morpholine ring, but with different substituents and chemical behavior.
3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]: This compound shares some structural similarities but has distinct functional groups and applications
Properties
Molecular Formula |
C20H21F3N4O2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)15-5-6-24-18(11-15)27-12-16(13-27)25-19(28)14-1-3-17(4-2-14)26-7-9-29-10-8-26/h1-6,11,16H,7-10,12-13H2,(H,25,28) |
InChI Key |
RFINNVZOOSPPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3CN(C3)C4=NC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12240588.png)
![3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidine](/img/structure/B12240589.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B12240594.png)
![4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B12240596.png)
![5-Bromo-2-({1-[(4-ethoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12240597.png)
![2-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12240598.png)
![2-Benzyl-5-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12240607.png)
![5-chloro-6-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile](/img/structure/B12240612.png)

![4-({4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B12240621.png)

![2-{[2-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B12240628.png)
![6-Fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline](/img/structure/B12240634.png)
![4-{4-[4-(Fluoromethyl)piperidine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B12240642.png)
